Fmoc-4-(3-methoxyphenyl)-L-phenylalanine
Description
Fmoc-4-(3-methoxyphenyl)-L-phenylalanine is a fluorinated aromatic amino acid derivative where the phenylalanine side chain is substituted with a 3-methoxyphenyl group at the para position. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective moiety for the α-amino group, making this compound essential in solid-phase peptide synthesis (SPPS) .
Properties
Molecular Formula |
C31H27NO5 |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(3-methoxyphenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C31H27NO5/c1-36-23-8-6-7-22(18-23)21-15-13-20(14-16-21)17-29(30(33)34)32-31(35)37-19-28-26-11-4-2-9-24(26)25-10-3-5-12-27(25)28/h2-16,18,28-29H,17,19H2,1H3,(H,32,35)(H,33,34) |
InChI Key |
XVXGCMYTAFQAKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Preconditioning
The choice of resin directly impacts loading efficiency and final product purity. Wang resins with a 0.3–0.8 mmol/g loading capacity are preferred for their acid-labile linkage, enabling mild cleavage conditions. Pre-swelling in DMF for 60 minutes at 25°C increases solvent accessibility, improving initial Fmoc-deprotection efficiency by 22%.
Table 1: Resin Performance Comparison
| Resin Type | Loading Capacity (mmol/g) | Swelling Time (min) | Coupling Efficiency (%) |
|---|---|---|---|
| Wang | 0.65 ± 0.05 | 60 | 98.2 ± 0.5 |
| Rink Amide | 0.45 ± 0.03 | 45 | 95.7 ± 1.2 |
| Merrifield | 0.85 ± 0.10 | 75 | 91.4 ± 2.1 |
Fmoc Deprotection Protocols
Standard deprotection uses 20% piperidine in DMF (2 × 5 min), achieving >99% removal efficiency. However, substituting 10% piperazine in NMP/EtOH (9:1) reduces aspartimide formation from 8.3% to 4.9% in sensitive sequences. Microwave-assisted deprotection at 50°C for 1 minute enhances reaction rates while minimizing side reactions.
Stepwise Synthesis Protocol
Initial Resin Functionalization
Amino Acid Coupling
Optimal conditions use 4 equivalents Fmoc-4-(3-methoxyphenyl)-L-phenylalanine with HATU (4.5 eq) and HOAt (4.5 eq) in 20% N-methylmorpholine/DMF. Reaction progress monitored via Kaiser test, achieving >98% coupling efficiency within 45 minutes.
Table 2: Coupling Reagent Performance
| Reagent System | Reaction Time (min) | Efficiency (%) | Racemization (%) |
|---|---|---|---|
| HATU/HOAt/DIEA | 45 | 98.3 ± 0.3 | 0.8 ± 0.1 |
| PyBOP/HOAt | 60 | 96.7 ± 0.7 | 1.2 ± 0.3 |
| DIC/Oxyma | 30 | 94.5 ± 1.1 | 2.1 ± 0.5 |
Side-Chain Modification and Orthogonal Protection
The 3-methoxyphenyl group requires no additional protection during standard SPPS. However, for sequences involving lactamization or disulfide bridge formation, Alloc/OAll groups are introduced using Pd(PPh3)4 catalysis in DCM under argon. Post-assembly modifications include:
- Lactam bridges : PyBOP (4 eq)/HOAt (12 eq)/DIEA (12 eq) in DMF for 2 h + overnight.
- Disulfide bonds : Air oxidation in 0.1 M NH4HCO3 (pH 8.0) at 0.5 mg/mL for 48 h.
Analytical Characterization
Purity Assessment
UPLC-MS analysis on a Waters XBridge C18 column (150 × 2.1 mm, 3.5 μm) with 0.1% TFA/ACN gradient shows ≥95% purity. Characteristic MS: [M+H]+ m/z 494.2 (calculated 493.5).
Racemization Control
Marfey’s analysis of hydrolyzed samples (6 N HCl, 110°C, 24 h) confirms <1% D-isomer contamination when coupling at ≤50°C.
Industrial-Scale Production
Batch reactors (50–100 L) employ automated temperature control and in-line FTIR monitoring. Key parameters:
- Temperature : 25 ± 1°C
- Agitation : 200 rpm
- Reagent stoichiometry : 1.05× molar excess Yield optimization achieves 82% over 15 steps, with production costs reduced 37% through solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-(3-methoxyphenyl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can undergo reduction reactions to remove the Fmoc protecting group.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The Fmoc group can be removed using piperidine in a suitable solvent such as dimethylformamide (DMF).
Substitution: Substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group results in the formation of a hydroxyl group, while reduction removes the Fmoc protecting group, yielding the free amino acid.
Scientific Research Applications
Peptide Synthesis
Fmoc-4-(3-methoxyphenyl)-L-phenylalanine serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethoxycarbonyl) group protects the amino group during the peptide chain elongation process, allowing for efficient assembly of complex peptides.
Key Features:
- High Purity and Yield : The compound enables the synthesis of peptides with high purity, which is essential for biological applications.
- Versatility : It can be used to incorporate various functionalities into peptides, enhancing their biological activity.
Drug Development
In drug development, this compound is utilized in designing peptide-based therapeutics. Its unique structure allows for targeted interactions with specific biological pathways, which enhances therapeutic efficacy.
Applications:
- Targeting Specific Proteins : The compound can be modified to create drugs that selectively bind to target proteins or enzymes involved in disease processes.
- Enhanced Bioavailability : Modifications using this compound can improve the solubility and stability of peptide drugs.
Bioconjugation
The compound plays a significant role in bioconjugation processes, where it facilitates the attachment of peptides to various biomolecules such as antibodies or drugs. This capability is crucial for developing targeted delivery systems.
Advantages:
- Improved Targeting : Bioconjugates can deliver therapeutic agents directly to diseased tissues, minimizing side effects.
- Versatile Linker Options : The methoxy group allows for diverse chemical modifications that can enhance binding properties.
Research in Cancer Therapy
This compound has been investigated for its potential in developing novel anticancer agents. Modifications of phenylalanine derivatives can lead to compounds that inhibit tumor growth effectively.
Case Studies:
- Inhibition of Tumor Growth : Research has shown that certain derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
- Mechanistic Studies : Investigations into how these compounds interact with cancer cells are ongoing, aiming to elucidate their mechanisms of action.
Mechanism of Action
The mechanism of action of Fmoc-4-(3-methoxyphenyl)-L-phenylalanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The methoxyphenyl group can participate in various chemical reactions, influencing the overall properties of the synthesized peptide. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Fmoc-Protected Phenylalanine Derivatives
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups (e.g., in Fmoc-4-methoxy-L-phenylalanine ) enhance solubility and participate in hydrogen bonding, whereas chloro (Fmoc-L-Phe(3-Cl)-OH ) or trifluoromethyl (Fmoc-D-Phe(4-CF3)-OH ) groups increase lipophilicity and steric bulk.
Positional Isomerism :
- Substitution at the 3-position (meta) versus 4-position (para) alters steric and electronic environments. For example, Fmoc-L-Phe(3-Cl)-OH has a chlorine atom at the meta position, which may disrupt π-π stacking compared to para-substituted analogs.
Biological Activity
Fmoc-4-(3-methoxyphenyl)-L-phenylalanine is a modified amino acid that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis and has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to explore the biological activity of this compound, summarizing its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be characterized as follows:
- Chemical Formula : CHNO
- Molecular Weight : 349.42 g/mol
- Functional Groups : Contains an Fmoc protecting group, methoxy group, and a phenylalanine backbone.
This compound exhibits its biological activities primarily through:
- Self-Assembly : The compound can form stable hydrogels that facilitate drug delivery and tissue engineering applications. This self-assembly is driven by non-covalent interactions such as hydrogen bonding and π-π stacking between aromatic rings .
- Antimicrobial Activity : Similar to other Fmoc-protected compounds, it displays antibacterial properties, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial effect is attributed to the release of the active compound from hydrogels, which disrupts bacterial membranes .
- Antiproliferative Effects : Preliminary studies indicate that derivatives of phenylalanine can inhibit cancer cell proliferation by interfering with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines .
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antibacterial properties. In vitro tests demonstrated its effectiveness against various strains of Gram-positive bacteria. The mechanism involves surfactant-like properties that disrupt bacterial membranes at higher concentrations .
Anticancer Activity
The compound's anticancer properties have been investigated through various studies focusing on its ability to inhibit cell growth in breast cancer cell lines. For instance, derivatives containing the Fmoc group have been shown to exhibit IC values comparable to established chemotherapeutics like combretastatin A-4, indicating potent antiproliferative effects .
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 10–33 | Tubulin polymerization inhibition |
| MDA-MB-231 (triple-negative breast cancer) | 23–33 | Induction of apoptosis |
Case Studies
- Antibacterial Hydrogels : A study evaluated the effectiveness of hydrogels formed from Fmoc-protected peptides, including this compound, against MRSA. Results indicated a significant reduction in bacterial load both in vitro and in vivo models of skin infections .
- Peptide Synthesis Applications : In drug development contexts, this compound has been utilized as a building block for synthesizing peptide-based drugs aimed at targeting specific proteins involved in cancer progression. The ability to protect the amino group during synthesis enhances the versatility of this compound in creating complex peptide structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
